Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C16H11Cl2NO3S and its molecular weight is 368.2 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate (CAS: 338419-32-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its thieno[2,3-b]pyridine core, which is known for various biological activities. The presence of the 3,4-dichlorophenyl group and the methoxy substituent significantly influences its chemical behavior and biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H12Cl2N O3S |
Molecular Weight | 368.23 g/mol |
IUPAC Name | This compound |
CAS Number | 338419-32-2 |
Antimicrobial Activity
Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism appears to involve inhibition of key metabolic pathways within the bacteria, leading to cell death .
Anticancer Potential
The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. Notably, compounds with similar thieno[2,3-b]pyridine scaffolds have shown cytotoxic effects on MCF-7 breast cancer cells and other tumor types. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has also been investigated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This could make it a candidate for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thieno[2,3-b]pyridine derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Mycobacterium bovis BCG .
- Cytotoxicity in Cancer Models : In vitro testing revealed that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to standard chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to programmed cell death.
- Cytokine Modulation : It may modulate inflammatory responses by affecting cytokine production.
Properties
IUPAC Name |
methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(10-3-2-6-19-15(10)23-14)22-8-9-4-5-11(17)12(18)7-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAZGVKVIVXXMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701146559 | |
Record name | Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-32-2 | |
Record name | Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338419-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701146559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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